8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine
Description
Overview of Fused Heterocyclic Compounds in Chemical Research
Fused heterocyclic compounds are a cornerstone of modern medicinal chemistry and materials science. airo.co.in These molecules are characterized by the fusion of two or more rings, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.innih.gov This structural fusion creates rigid, planar systems with unique electronic properties and enhanced chemical stability compared to their non-fused counterparts. ias.ac.in The introduction of heteroatoms into a carbon-based ring structure imparts distinct physicochemical properties, including polarity and the capacity for specific biological interactions, that are different from their carbocyclic analogs. nih.gov
The structural diversity and broad spectrum of therapeutic properties of fused heterocycles have made them a primary focus in drug discovery. ijpsr.comresearchgate.net A significant portion of pharmaceuticals approved by the FDA contain heterocyclic rings, which are often essential for the drug's biological profile. researchgate.net These compounds are integral to the structure of many natural products, vitamins, and antibiotics. Researchers continually explore new synthetic methodologies, such as cyclization reactions and multi-component reactions, to build libraries of these complex molecules for screening and development into novel therapeutic agents and functional materials. airo.co.inresearchgate.net
Significance of the Triazolo[1,5-c]pyrimidine Scaffold in Chemical Synthesis and Biological Activity
The triazolopyrimidine scaffold is a prominent "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This bicyclic system, formed by the fusion of a 1,2,4-triazole (B32235) ring and a pyrimidine (B1678525) ring, has been extensively studied for its diverse pharmacological activities. researchgate.netbohrium.com Molecules incorporating this core have demonstrated a wide array of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-Alzheimer's properties. nih.govresearchgate.net
The versatility of the triazolopyrimidine nucleus stems from its structural similarity to endogenous purines, allowing it to act as a bioisostere and interact with purinergic receptors and enzymes involved in nucleic acid synthesis. nih.gov This mimicry has been exploited in the development of various therapeutic agents. For example, derivatives of the isomeric airo.co.innih.govtriazolo[1,5-a]pyrimidine system have been developed as potent anticancer agents that target tubulin polymerization, a critical process in cell division. acs.org Furthermore, the scaffold's unique electronic and steric properties make it a valuable template for designing kinase inhibitors, which are crucial in cancer therapy. nih.govmdpi.com The synthesis of triazolopyrimidine derivatives is an active area of research, with various methods developed to functionalize the core structure and explore its structure-activity relationships (SAR). nih.govresearchgate.netdntb.gov.ua
Contextualizing 8-Methoxy-airo.co.innih.govopenmedicinalchemistryjournal.comtriazolo[1,5-c]pyrimidine within Triazolopyrimidine Isomers
The fusion of a 1,2,4-triazole and a pyrimidine ring can result in several possible isomers, each with a distinct arrangement of nitrogen atoms and, consequently, different chemical and biological properties. nih.govekb.eg The main isomeric forms include airo.co.innih.govtriazolo[1,5-a]pyrimidine, airo.co.innih.govtriazolo[4,3-a]pyrimidine, airo.co.innih.govtriazolo[1,5-c]pyrimidine, and airo.co.innih.govtriazolo[4,3-c]pyrimidine. researchgate.net Among these, the [1,5-a] and [4,3-a] isomers have been the most extensively studied. researchgate.netbohrium.com
The airo.co.innih.govtriazolo[1,5-c]pyrimidine system, to which 8-Methoxy- airo.co.innih.govtriazolo[1,5-c]pyrimidine belongs, is characterized by a specific fusion pattern where the triazole ring is fused at the 5 and 6 positions of the pyrimidine ring. The "8-Methoxy" designation indicates the presence of a methoxy (B1213986) group (-OCH₃) at position 8 of the fused ring system. This substituent can significantly influence the molecule's electronic distribution, solubility, and ability to form hydrogen bonds, thereby modulating its biological activity. While specific research on 8-Methoxy- airo.co.innih.govtriazolo[1,5-c]pyrimidine is not as widespread as for other isomers, related structures such as 5,8-dimethoxy and 8-fluoro-5-methoxy derivatives have been synthesized and investigated, highlighting the chemical tractability and research interest in this particular scaffold. nih.govsmolecule.com
| Isomer Name | Fusion Pattern | Key Characteristics |
|---|---|---|
| airo.co.innih.govTriazolo[1,5-a]pyrimidine | N1 of triazole fused to C6 of pyrimidine; C5 of triazole fused to N1 of pyrimidine | Most stable and widely studied isomer; purine (B94841) bioisostere. nih.gov |
| airo.co.innih.govTriazolo[4,3-a]pyrimidine | N4 of triazole fused to C6 of pyrimidine; C5 of triazole fused to N1 of pyrimidine | Often accessible via Dimroth rearrangement from [1,5-a] isomers. nih.gov |
| airo.co.innih.govTriazolo[1,5-c]pyrimidine | N1 of triazole fused to C5 of pyrimidine; C5 of triazole fused to C6 of pyrimidine | The scaffold of the title compound, 8-Methoxy- airo.co.innih.govtriazolo[1,5-c]pyrimidine. |
| airo.co.innih.govTriazolo[4,3-c]pyrimidine | N4 of triazole fused to C5 of pyrimidine; C5 of triazole fused to C6 of pyrimidine | Less common isomer, but derivatives have been synthesized. guidechem.com |
Historical Development and Emerging Research Trends Pertaining to theairo.co.innih.govopenmedicinalchemistryjournal.comTriazolo[1,5-c]pyrimidine Nucleus
The history of triazolopyrimidines dates back to the early 20th century, with the first synthesis of the isomeric airo.co.innih.govtriazolo[1,5-a]pyrimidine scaffold reported in 1909. nih.govresearchgate.net Since then, the field has evolved significantly, with the development of numerous synthetic strategies to access the various isomers and their derivatives. researchgate.net Early research focused on fundamental synthesis and characterization, while later work began to uncover the vast biological potential of this class of compounds.
| Era | Key Developments |
|---|---|
| Early 20th Century | First reported synthesis of the triazolopyrimidine scaffold. nih.gov |
| Mid-20th Century | Exploration of fundamental synthetic routes and reaction mechanisms. |
| Late 20th Century | Discovery of significant biological activities, leading to increased interest from medicinal chemists. |
| 21st Century | Focus on target-based drug design, development of kinase inhibitors, and exploration of novel applications in areas like neurodegenerative diseases and agrochemicals. nih.govekb.egekb.eg |
Current research trends are centered on the rational design of triazolopyrimidine derivatives as highly selective and potent therapeutic agents. bohrium.com There is a growing emphasis on their use as kinase inhibitors for cancer treatment, with studies focusing on targeting specific signaling pathways like EGFR and PI3K. nih.govekb.eg Additionally, the scaffold is being explored for its potential in treating infectious diseases, including viral, bacterial, and parasitic infections. nih.govrsc.orgresearchgate.net The development of green and efficient synthetic methods, such as multicomponent reactions, is also a key area of focus, aiming to create diverse libraries of these compounds for high-throughput screening and drug discovery. rsc.orgresearchgate.net The exploration of less common isomers, like the airo.co.innih.govtriazolo[1,5-c]pyrimidine system, represents an emerging frontier, with the potential to uncover novel biological activities and intellectual property.
Properties
IUPAC Name |
8-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-5-2-7-4-10-6(5)8-3-9-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYVYMFQTDHBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN2C1=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 8 Methoxy 1 2 3 Triazolo 1,5 C Pyrimidine and Its Derivatives
Strategies for the Construction of theresearchgate.netmdpi.commdpi.comTriazolo[1,5-c]pyrimidine Ring System
The synthesis of the researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine scaffold can be achieved through several key strategies, including cyclocondensation reactions, oxidative cyclization, and modern microwave-assisted catalyst-free pathways.
Cyclocondensation Reactions in Triazolopyrimidine Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like triazolopyrimidines. These reactions typically involve the condensation of a triazole precursor with a suitable pyrimidine (B1678525) fragment or vice versa, leading to the formation of the bicyclic structure. A common approach involves the reaction of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net This method allows for the introduction of various substituents onto the pyrimidine ring.
Another versatile cyclocondensation strategy is the reaction of isoflavones with 3-amino-1,2,4-triazole in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to yield researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrimidines, which can then be rearranged to the more stable [1,5-a] or [1,5-c] isomers. researchgate.net The choice of reactants and reaction conditions can be tailored to favor the formation of the desired triazolopyrimidine isomer. For instance, the condensation of a ring of 1,2,4-triazole (B32235) and a pyrimidine ring can result in four different isomeric families: researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine, researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine, researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrimidine, and researchgate.netmdpi.commdpi.comtriazolo[4,3-c]pyrimidine. rsisinternational.orgworldwidejournals.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 3-Amino-1,2,4-triazole | β-Dicarbonyl compound | researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine | nih.gov |
| Isoflavones | 3-Amino-1,2,4-triazole | researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrimidine | researchgate.net |
| 9-Amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H- researchgate.netbenzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine-6-one | Triethyl orthoformate | researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine derivative | nih.gov |
Oxidative Cyclization Approaches
Oxidative cyclization provides an alternative and efficient route to the triazolopyrimidine core. This method often involves the formation of a Schiff base or a similar intermediate, which then undergoes intramolecular cyclization promoted by an oxidizing agent. nih.gov A notable example is the synthesis of triazolo[5,1-b]purines, a related class of compounds, through the diacetoxyiodobenzene-mediated oxidative cyclization of Schiff bases. mdpi.comresearchgate.net This approach is advantageous due to its mild reaction conditions and the avoidance of transition metal catalysts. mdpi.com
Similarly, the synthesis of researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridines has been achieved via the oxidative cyclization of 2-pyridylhydrazones using N-chlorosuccinimide (NCS) under very mild conditions. mdpi.com This methodology could potentially be adapted for the synthesis of triazolopyrimidines by using analogous pyrimidinyl hydrazone precursors. The general mechanism involves the initial formation of a chlorohydrazone, followed by the loss of HCl to generate a nitrilimine intermediate, which then cyclizes. mdpi.com
| Precursor | Oxidizing Agent | Product Type | Reference |
| Pyrimidin-2-yl-amidines | - | researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine | nih.gov |
| Schiff Bases | Diacetoxyiodobenzene | Triazolo[5,1-b]purines | mdpi.comresearchgate.net |
| 2-Pyridylhydrazones | N-Chlorosuccinimide (NCS) | researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyridines | mdpi.com |
Microwave-Mediated and Catalyst-Free Synthetic Pathways
Modern synthetic chemistry has increasingly embraced green and efficient methodologies, such as microwave-assisted synthesis and catalyst-free reactions. Microwave irradiation can dramatically reduce reaction times, improve yields, and lead to cleaner product formation. rsisinternational.orgworldwidejournals.com The synthesis of various researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidines has been successfully achieved under microwave conditions. rsisinternational.orgresearchgate.net
Furthermore, catalyst-free approaches are gaining attention for their environmental benefits. A novel catalyst-free and additive-free method for synthesizing researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been developed. mdpi.comresearchgate.net This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation. mdpi.com Such catalyst-free methods hold promise for the synthesis of a wide range of fused heterocyclic compounds, including derivatives of researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine. researchgate.net
| Method | Reactants | Key Features | Reference |
| Microwave-Assisted Synthesis | 5-(Methylthio)-2H-1,2,4-triazol-3-amine, 1,3-dione, aldehyde | Reduced reaction time, improved conversions | rsisinternational.org |
| Microwave-Mediated, Catalyst-Free | Enaminonitriles, Benzohydrazides | Eco-friendly, short reaction time, good to excellent yields | mdpi.comresearchgate.net |
Specific Preparative Methods for 8-Methoxy-researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine
The introduction of a methoxy (B1213986) group at the 8-position of the researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine ring can be accomplished through rearrangement reactions of isomeric precursors or by direct methoxy substitution on a suitably functionalized triazolopyrimidine core.
Rearrangement Reactions from Isomeric Precursors (e.g., Triazolo[4,3-c]pyrimidine)
The Dimroth rearrangement is a well-established method for the isomerization of N-heterocyclic compounds. nih.gov In the context of triazolopyrimidines, the less thermodynamically stable researchgate.netmdpi.commdpi.comtriazolo[4,3-c]pyrimidine isomers can be converted into the more stable researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine system, often under acidic or basic conditions. nih.govrsc.org This rearrangement typically involves a ring-opening of the pyrimidine ring followed by rotation and re-cyclization to form the thermodynamically favored isomer. The synthesis of the initial researchgate.netmdpi.commdpi.comtriazolo[4,3-c]pyrimidine precursor could be achieved through the cyclocondensation of a hydrazinylpyrimidine with a suitable one-carbon synthon. By starting with a precursor that already contains a methoxy group at the appropriate position on the pyrimidine ring, this rearrangement can provide a viable route to 8-Methoxy- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine.
| Starting Isomer | Conditions | Product Isomer | Reference |
| researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrimidine | Acidic conditions | researchgate.netmdpi.commdpi.comtriazolo[1,5-a]pyrimidine | nih.gov |
| v-triazolo[4,5-d]pyrimidine | - | Rearranged isomer | rsc.org |
Methoxy Substitution Reactions
A more direct approach to 8-Methoxy- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine involves the nucleophilic substitution of a leaving group, such as a halogen, at the 8-position of the pre-formed triazolopyrimidine ring. The synthesis of an 8-chloro- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine precursor would be the initial step. This can often be achieved by treating the corresponding 8-hydroxy derivative with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com Subsequent treatment of the 8-chloro derivative with sodium methoxide (B1231860) in methanol (B129727) would then lead to the desired 8-methoxy product via a nucleophilic aromatic substitution reaction. This method is widely used in heterocyclic chemistry for the introduction of alkoxy groups.
| Precursor | Reagent | Product | Reference |
| 8-Hydroxy- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine | POCl₃ | 8-Chloro- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine | mdpi.com |
| 8-Chloro- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine | Sodium methoxide | 8-Methoxy- researchgate.netmdpi.commdpi.comtriazolo[1,5-c]pyrimidine | General Method |
Multi-Step Synthetic Sequences and Intermediate Compounds
The synthesis of substituted researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidines, including derivatives bearing a methoxy group at the C-8 position, often requires multi-step sequences starting from basic acyclic precursors. A relevant example is the synthesis of 2-amino-5,8-dimethoxy- researchgate.netrsc.orgrsc.org-triazolo[1,5-c]-pyrimidine, a key intermediate for the herbicide penoxsulam. This process illustrates a general pathway that can be adapted for related structures. google.com
The sequence typically begins with the condensation of methyl methoxyacetate (B1198184) and methyl formate (B1220265) under strong alkali conditions. The resulting product is then sequentially treated with thiourea (B124793), methylated, chlorinated with an agent like phosphorus oxychloride, and then undergoes hydrazination with hydrazine (B178648) hydrate. Cyclization with a cyanogen (B1215507) halide (e.g., cyanogen bromide) leads to a triazolo[4,3-c]pyrimidine intermediate. The final step involves a base-induced Dimroth rearrangement to yield the thermodynamically more stable researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine isomer. google.com This rearrangement is a common and crucial step in the synthesis of this class of compounds. beilstein-journals.org
Table 1: Illustrative Multi-Step Synthesis of a Substituted 8-Methoxy- researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine Derivative
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Methyl methoxyacetate, Methyl formate | Strong alkali (e.g., NaOMe) | Condensation product |
| 2 | Condensation product | Thiourea | Thiouracil derivative |
| 3 | Thiouracil derivative | Methylating agent (e.g., Methyl chloride) | Methylated intermediate |
| 4 | Methylated intermediate | Chlorinating agent (e.g., POCl₃) | Chlorinated pyrimidine |
| 5 | Chlorinated pyrimidine | Hydrazine hydrate | Hydrazinopyrimidine |
| 6 | Hydrazinopyrimidine | Cyanogen bromide (CNBr) | 3-amino-8-methoxy- researchgate.netrsc.orgrsc.orgtriazolo[4,3-c]pyrimidine |
This table is based on the general synthetic pathway described for a closely related derivative. google.com
Functionalization and Derivatization of the 8-Methoxy-researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine Scaffold
The functionalization of the researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine core is essential for modifying its physicochemical properties and biological activity. Research on various derivatives provides insight into the reactivity of different positions on the scaffold.
Introduction of Substituents at Key Positions (e.g., C-2, C-5, C-8)
The strategic introduction of substituents at the C-2, C-5, and C-8 positions allows for extensive chemical diversity. Halogen atoms, particularly chlorine, installed at these positions serve as versatile handles for subsequent nucleophilic substitution reactions. For instance, a 7-chloro group on the related researchgate.netrsc.orgrsc.orgtriazolo[1,5-a]pyrimidine scaffold is readily displaced by various amines to introduce anilino- and other amino-containing moieties. mdpi.com Similarly, modifications at the C-8 position of the researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine ring have been explored through the introduction of esters and amides to probe structure-activity relationships, particularly for adenosine (B11128) receptor antagonism. nih.gov The C-5 position can also be functionalized, often starting from a chlorinated pyrimidine precursor before the triazole ring is formed.
Reactions Involving Thiolation and Sulfonylation
Thiolation is a key transformation for introducing sulfur-containing functional groups. The researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine scaffold can be modified to include thione or methylthio groups. For example, treatment of an appropriate amino-imino pyrimidine precursor with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution can yield a thione derivative. nih.gov In a fused thiazolo[4,5-e] researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine system, a 2-(methylthio) group is a common feature, often installed early in the synthetic sequence. researchgate.net These sulfur-containing groups can be further oxidized to sulfoxides or sulfones, or displaced by other nucleophiles, expanding the synthetic utility. The use of sulfonic acid groups, often as catalysts grafted onto nanoparticles, has been employed in the synthesis of complex fused pyrimidine systems, highlighting the role of sulfonylation in facilitating these reactions. rsc.org
Incorporation of Diverse Moieties (e.g., Amines, Halogens, Alkyl, Aryl, Ethoxy)
A wide array of chemical groups can be incorporated into the researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine scaffold to generate diverse libraries of compounds.
Amines: Nucleophilic substitution of a chloro-precursor is a standard method for introducing primary and secondary amines at various positions. mdpi.commsu.edu
Halogens: Chloro groups are typically introduced using reagents like phosphorus oxychloride and serve as key intermediates for further functionalization. mdpi.com
Alkyl and Aryl Groups: These groups can be introduced at various stages. For instance, in fused pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine systems, alkyl and aralkyl chains have been attached to the pyrazole (B372694) nitrogen at position 7. nih.gov
Ethoxy Groups: While the title compound features a methoxy group, the incorporation of other alkoxy groups like ethoxy is synthetically feasible, typically through nucleophilic substitution of a corresponding chloro-derivative with sodium ethoxide.
Table 2: Examples of Functionalization on the researchgate.netrsc.orgrsc.orgTriazolo[1,5-c]pyrimidine Scaffold and its Analogs
| Position | Moiety Introduced | Method/Precursor | Reference |
|---|---|---|---|
| C-8 | Esters, Amides | Modification of a C-8 carboxylic acid or related functional group | nih.gov |
| C-7 (analog) | Anilino groups | Nucleophilic substitution of 7-chloro derivative | mdpi.com |
| C-2 | Thione (C=S) | Reaction with Carbon Disulfide | nih.gov |
| C-2 | Methylthio (-SMe) | From thiourea precursor and methylation | researchgate.net |
| C-5 | Chloro (-Cl) | Chlorination of hydroxyl precursor with POCl₃ | mdpi.com |
Formation of Fused Systems (e.g., Pyrazolo[4,3-e]researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine, Chromenotriazolopyrimidine)
The researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine scaffold serves as a building block for more complex, fused heterocyclic systems.
Pyrazolo[4,3-e] researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine: This tetracyclic system is of significant interest for its biological activities. rsc.orgnih.gov Its synthesis often starts from a substituted pyrazolo[3,4-d]pyrimidine precursor. For example, 5-amino-4-imino-substituted-dihydropyrazolo[3,4-d]pyrimidines can be reacted with various reagents to construct the fused triazole ring. researchgate.net These compounds have been developed as potent and selective A₂A adenosine receptor antagonists. nih.gov
Chromenotriazolopyrimidine: Fusing a chromene (benzopyran) ring to the triazolopyrimidine core generates chromenotriazolopyrimidine derivatives. One synthetic route involves the reaction of a complex amino-imino benzopyrano-pyrano-pyrimidine intermediate with reagents like triethyl orthoformate or acetyl chloride to form the triazole ring. nih.gov These reactions lead to large, polycyclic structures such as 14-(4'-Chlorophenyl)-13H,14H- researchgate.netbenzopyrano[3',4':5,6]pyrano[3,2-e] researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]-pyrimidine-13-one. nih.gov
Challenges and Optimization in 8-Methoxy-researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine Synthesis
The synthesis of 8-Methoxy- researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine and its derivatives is not without challenges, necessitating careful optimization of reaction conditions.
A primary challenge is controlling regioselectivity. The formation of the researchgate.netrsc.orgrsc.orgtriazolo[1,5-c]pyrimidine isomer often competes with other isomers, such as the researchgate.netrsc.orgrsc.orgtriazolo[4,3-c] system. The Dimroth rearrangement is a key strategy to overcome this, as it allows for the conversion of the kinetically favored [4,3-c] product to the more stable [1,5-c] isomer, though this requires specific, often basic, conditions. google.combeilstein-journals.org
Addressing Yield and Efficiency in Synthetic Routes
The yield and efficiency of synthetic routes to acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivatives are critically dependent on the chosen methodology, reaction conditions, and the nature of the substituents. A common and effective method for the synthesis of this heterocyclic system involves the oxidative cyclization of aldehyde pyrimidinylhydrazones. This transformation can be mediated by various reagents, with hypervalent iodine compounds like iodobenzene (B50100) diacetate (IBD) showing considerable efficacy.
The optimization of reaction conditions is paramount in maximizing the yield of the desired product. For instance, in the synthesis of certain acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, a systematic study of solvents, reaction times, and reagent stoichiometry has been shown to significantly impact the outcome. One such optimization study demonstrated that the use of 1.3 equivalents of IBD in dichloromethane (B109758) at room temperature for 6 hours provided the optimal yield of 81% for the target compound. beilstein-journals.org Deviations from these conditions, such as elevated temperatures or the use of other solvents like THF or ethyl acetate, resulted in diminished yields. beilstein-journals.org
The following interactive data table summarizes the optimization of the synthesis of a representative acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidine derivative (6a) via IBD-mediated oxidative cyclization.
| Entry | IBD (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | CH2Cl2 | 25 | 6 | 57 |
| 2 | 1.5 | CH2Cl2 | 25 | 6 | 78 |
| 3 | 1.3 | CH2Cl2 | 25 | 4 | 75 |
| 4 | 1.3 | CH2Cl2 | 25 | 6 | 81 |
| 5 | 1.3 | CH2Cl2 | 40 | 10 | 72 |
| 6 | 1.3 | THF | 25 | 6 | 70 |
| 7 | 1.3 | EtOAc | 25 | 6 | 70 |
| 8 | 1.3 | EtOH | 25 | 6 | 25 |
This data illustrates the sensitivity of the reaction yield to subtle changes in the synthetic protocol, highlighting the importance of methodical optimization for achieving high efficiency. The choice of solvent is particularly crucial, with dichloromethane proving to be superior in this specific case.
Sustainability Aspects in Synthetic Methodology Development
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including triazolopyrimidine derivatives. The focus has been on developing methodologies that are more environmentally benign, utilize safer reagents and solvents, and are more energy-efficient.
One promising approach is the use of natural catalysts and green solvents. For example, the synthesis of some acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been achieved using lemon juice as a natural acidic catalyst in an aqueous medium. rsc.org This method avoids the use of hazardous and corrosive acids, and the use of water as a solvent is a significant improvement over volatile organic solvents.
Microwave-assisted synthesis has also emerged as a powerful tool for promoting sustainable chemical transformations. Microwave heating can dramatically reduce reaction times and improve yields, often without the need for a catalyst. A study on the synthesis of the related acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridine system demonstrated that microwave irradiation at 140 °C could produce the desired product in 89% yield within 3 hours, a significant improvement over conventional heating methods. mdpi.com The efficiency of microwave synthesis under different conditions is highlighted in the interactive data table below for a model reaction.
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | 140 | 3 h | 89 |
| 2 | 120 | 3 h | 83 |
| 3 | 100 | 3 h | 75 |
| 4 | 160 | 90 min | 81 |
| 5 | 180 | 40 min | 76 |
This data showcases the trade-offs between reaction time, temperature, and yield in microwave-assisted synthesis, providing a basis for optimizing for energy efficiency and throughput.
The development of catalyst-free and additive-free reactions is another key aspect of sustainable synthesis. The aforementioned microwave-mediated synthesis of acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyridines is an example of such a process, which is described as eco-friendly. mdpi.com These approaches simplify purification procedures and reduce chemical waste.
Furthermore, the use of water as a solvent in the presence of a catalytic amount of thiamine (B1217682) hydrochloride (Vitamin B1) has been reported for the synthesis of acs.orgbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. researchgate.net This method is advantageous due to the low cost and ready availability of the catalyst and the environmentally benign nature of water as a solvent. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques Applied to Triazolo 1,5 C Pyrimidine Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine.
In ¹H NMR, the protons on the pyrimidine (B1678525) and triazole rings, as well as the methoxy (B1213986) group, would exhibit characteristic chemical shifts and coupling patterns. The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The methoxy protons would be observed as a singlet in the upfield region.
¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Each unique carbon atom in the triazolopyrimidine core and the methoxy group would correspond to a distinct signal. The chemical shifts of the carbon atoms would be influenced by their local electronic environment.
Table 1: Hypothetical ¹H NMR Data for 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine (Data are illustrative and not from experimental measurement)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | s | - |
| H-5 | 7.8 - 8.1 | d | 7.0 - 8.0 |
| H-7 | 7.2 - 7.5 | d | 7.0 - 8.0 |
| -OCH₃ | 3.9 - 4.2 | s | - |
Table 2: Hypothetical ¹³C NMR Data for 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine (Data are illustrative and not from experimental measurement)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-5 | 145 - 150 |
| C-7 | 110 - 115 |
| C-8 | 160 - 165 |
| C-8a | 155 - 160 |
| -OCH₃ | 55 - 60 |
While the nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine ring system is largely planar, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the preferred orientation of the methoxy group relative to the fused ring system. Correlations between the methoxy protons and nearby protons on the pyrimidine ring would help to establish through-space proximity and infer conformational preferences.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum would be characteristic of the triazolopyrimidine core and the methoxy substituent. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules or radicals.
Table 3: Anticipated Mass Spectrometry Data for 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine (Data are illustrative and not from experimental measurement)
| Ion | m/z (expected) | Description |
| [M]+• | 150.06 | Molecular Ion |
| [M-CH₃]+ | 135.04 | Loss of a methyl radical |
| [M-H₂CN]+ | 122.05 | Loss of formonitrile radical |
| [M-CO]+• | 122.06 | Loss of carbon monoxide |
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic rings and the methoxy group, C=N and C=C stretching vibrations within the fused heterocyclic system, and C-O stretching of the methoxy ether linkage.
Table 4: Expected Infrared (IR) Absorption Bands for 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine (Data are illustrative and not from experimental measurement)
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (-OCH₃) | 2850 - 3000 | Stretching |
| C=N / C=C | 1500 - 1650 | Stretching |
| C-O (ether) | 1050 - 1250 | Stretching |
X-ray Crystallography for Definitive Molecular Geometry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 8-Methoxy- nih.govnih.govmdpi.comtriazolo[1,5-c]pyrimidine could be grown, this technique would provide precise measurements of bond lengths, bond angles, and intermolecular interactions.
The crystallographic data would confirm the planarity of the fused ring system and provide detailed information about the solid-state packing of the molecules, including any potential π-π stacking or hydrogen bonding interactions. This technique offers an unambiguous confirmation of the molecular geometry.
Computational and Theoretical Investigations of the 8 Methoxy 1 2 3 Triazolo 1,5 C Pyrimidine System
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. researchgate.net It has been widely applied to the study of triazolopyrimidine derivatives to elucidate their structural, electronic, and thermodynamic characteristics. jchemrev.comresearchgate.net Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. ahievran.edu.trresearchgate.net These methods allow for the detailed examination of molecules in the gas phase or in solution, providing a molecular-level understanding of their behavior. ahievran.edu.tr
The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
For triazolopyrimidine derivatives, DFT calculations are used to determine the energies of these frontier molecular orbitals. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For instance, in a related triazole compound, the HOMO was found to be delocalized over the triazole and phenyl rings, while the LUMO was localized over a quinoline (B57606) moiety, indicating the flow of electrons during electronic transitions. researchgate.net The HOMO-LUMO energy gap for various triazole derivatives has been calculated to be in the range of 4-6 eV, indicating significant stability. researchgate.netntu.edu.iq
| Parameter | Value (eV) | Description |
| EHOMO | ~ -6.2 | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | ~ -2.1 | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | ~ 4.1 | Difference between LUMO and HOMO energies, indicating molecular reactivity. |
| Note: The values presented are representative for related triazole-containing heterocyclic systems and serve as an illustrative example. researchgate.net |
Quantum chemical calculations provide highly accurate predictions of molecular geometries. jchemrev.com For triazolopyrimidine systems, DFT methods have been used to calculate optimal geometrical parameters, including bond lengths and bond angles. jchemrev.comresearchgate.net These theoretical structures are often in excellent agreement with experimental data obtained from X-ray crystallography, validating the computational methodology. jchemrev.com
Studies on related pyrimidine (B1678525) derivatives show typical C-N bond lengths within the ring are between 1.32 Å and 1.35 Å, while C-C bonds are approximately 1.38 Å. researchgate.net The geometry of the fused triazolopyrimidine ring system is generally planar, although substituents can introduce minor deviations. researchgate.net Solvent effects can also subtly alter geometrical parameters; for example, bond angles in the parent 1,2,4-triazolo-[1,5-a]pyrimidine molecule were observed to change with increasing solvent polarity. ahievran.edu.tr
| Parameter | Calculated Value (Å or °) | Description |
| C-N (pyrimidine ring) | 1.322 - 1.353 Å | Range of carbon-nitrogen bond lengths in the pyrimidine ring. researchgate.net |
| C-C (pyrimidine ring) | 1.375 - 1.383 Å | Carbon-carbon bond length in the pyrimidine ring. researchgate.net |
| N=C (azomethine) | ~ 1.270 Å | Bond length for the exocyclic azomethine group in a related structure. researchgate.net |
| C-N-C (angle) | ~ 115-120° | Representative bond angle within the heterocyclic rings. |
| Note: Data is based on computational and X-ray studies of related pyrimidine-containing compounds. researchgate.net |
DFT calculations can be used to predict various thermodynamic properties, such as the enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and feasibility of chemical reactions. superfri.orgejosat.com.tr These calculations reveal that energy exchange occurs within molecules, and the relative energies of different isomers or conformers can be determined. jchemrev.comjchemrev.com For instance, theoretical studies comparing jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidines with their jchemrev.comjchemrev.comnih.govtriazolo[4,3-a] counterparts have confirmed that the [1,5-a] isomers are generally more stable. researchgate.net
| Thermodynamic Parameter | Description |
| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. superfri.org |
| Gibbs Free Energy (ΔG) | A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |
| Entropy (S) | A measure of the randomness or disorder of a system. |
| Note: This table describes the types of thermodynamic parameters that are typically calculated for heterocyclic systems using quantum chemical methods. ejosat.com.tr |
Computational methods are valuable for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁵N). researchgate.netejosat.com.tr The calculated chemical shifts generally show good correlation with experimental values, helping to confirm molecular structures and differentiate between regioisomers. researchgate.net For example, ¹H-¹⁵N HMBC experiments, supported by DFT calculations of absolute shielding, have been used to unambiguously differentiate between jchemrev.comjchemrev.comnih.govtriazolo[1,5-a]pyrimidine and jchemrev.comjchemrev.comnih.govtriazolo[4,3-a]pyrimidine isomers. researchgate.net
Molecular Modeling and Dynamics Simulations
Beyond the properties of the isolated molecule, molecular modeling and dynamics simulations are used to study how molecules like 8-methoxy- jchemrev.comjchemrev.comnih.govtriazolo[1,5-c]pyrimidine interact with biological macromolecules. These techniques are vital in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents. nih.govupi.edu
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov The jchemrev.comjchemrev.comnih.govtriazolo[1,5-c]pyrimidine scaffold has been investigated as a platform for developing antagonists for targets such as adenosine (B11128) receptors. nih.gov
In these studies, the ligand is placed into the binding site of the receptor, and its conformation and orientation are optimized to find the best fit, which is typically scored based on binding energy. Docking studies on jchemrev.comjchemrev.comnih.govtriazolo[1,5-c]pyrimidine derivatives targeting human A₃ adenosine receptors have revealed binding modes comparable to known inverse agonists. nih.gov These studies help to rationalize structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.govafricaresearchconnects.com This information is invaluable for designing new derivatives with improved affinity and selectivity. nih.gov
| Target Receptor | Ligand Scaffold | Key Findings |
| Human A₃ Adenosine Receptor | jchemrev.comjchemrev.comnih.govTriazolo[1,5-c]pyrimidine | Docking showed binding modes similar to the crystallographic pose of the inverse agonist ZM-241,385. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Pyrazolo[4,3-e] jchemrev.comjchemrev.comnih.govtriazolo[1,5-c]pyrimidine | Docking was used to explore whether compounds could fit within the ATP binding site of the anticancer target. nih.gov |
| Note: This table summarizes findings from docking studies on the jchemrev.comjchemrev.comnih.govtriazolo[1,5-c]pyrimidine scaffold and its close analogs. |
Binding Mode Analysis and Interaction Profiling
Understanding how a ligand binds to its target protein is fundamental for structure-based drug design. For the unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-c]pyrimidine scaffold, molecular docking studies have been instrumental in elucidating binding modes within various biological targets, including G protein-coupled receptors and kinases. ebi.ac.uknih.govnih.gov
Hydrophobic Interactions and Hydrogen Bonding Networks: Docking studies on unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-c]pyrimidine derivatives targeting human adenosine receptors have revealed a consistent binding pattern, comparable to the crystallographic binding mode of known antagonists like ZM-241,385. ebi.ac.uknih.gov The binding is typically characterized by a network of specific interactions:
Hydrogen Bonds: The triazolopyrimidine core frequently engages in crucial hydrogen bonding. For instance, in models of CDK2 inhibitors, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, forming essential interactions with key amino acid residues in the active site, such as the backbone NH of Leu83. nih.gov This interaction is critical for anchoring the ligand in the correct orientation for inhibitory activity.
Hydrophobic Interactions: Substituents on the core scaffold play a significant role in defining selectivity and affinity through hydrophobic interactions. In the context of adenosine A3 receptor antagonists, modifications at the 8-position, such as the methoxy (B1213986) group in 8-Methoxy- unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-c]pyrimidine, are positioned to interact with hydrophobic pockets within the receptor binding site. ebi.ac.uknih.gov Similarly, for inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the triazolopyrimidine ring is accommodated in a hydrogen-bond pocket, while aromatic substituents are oriented towards a hydrophobic pocket, a feature that contributes to species selectivity. escholarship.org
The interplay between the hydrogen bonding provided by the core heterocycle and the hydrophobic interactions established by its substituents is a defining feature of the binding mode for this class of compounds. nih.govescholarship.org
Table 1: Key Interactions of Triazolopyrimidine Scaffolds with Biological Targets
| Target | Key Residues | Type of Interaction | Reference |
| Adenosine A3 Receptor | Not specified | H-bonding, Hydrophobic | ebi.ac.uk, nih.gov |
| CDK2 | Leu83 | Hydrogen Bond | nih.gov |
| DHODH | His185, Arg265 | Hydrogen Bond | escholarship.org |
Supervised Molecular Dynamics (SuMD) Simulations for Binding Pathway Elucidation
While traditional molecular docking provides a static snapshot of the ligand-protein complex, understanding the dynamics of the binding process can offer deeper insights. Supervised Molecular Dynamics (SuMD) is a computational technique developed to accelerate the simulation of binding events, allowing researchers to observe the entire binding pathway on a nanosecond timescale without introducing energetic bias. unipd.it
SuMD simulations are particularly valuable for studying fragments and ligands with weak to moderate affinity, where the binding and unbinding events might be too infrequent to capture with classical molecular dynamics. unipd.it The methodology involves a series of short, supervised simulations where the distance between the ligand and the binding site is monitored. If the ligand moves away from the target, the simulation step is discarded, and a new one is initiated from the previous position. This iterative process effectively guides the ligand towards the binding pocket, allowing for the dynamic exploration of the recognition pathway. unipd.it
For a compound like 8-Methoxy- unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-c]pyrimidine, SuMD could be employed to:
Elucidate the step-by-step mechanism of its entry into a target's active site.
Identify transient intermediate states and key interactions that facilitate the binding process.
Reproduce the final bound state as predicted by docking or determined by experimental methods, thereby validating the predicted binding mode. unipd.it
This technique represents a powerful tool for moving beyond static models and exploring the dynamic nature of molecular recognition, providing crucial information for the optimization of ligand affinity and kinetics. unipd.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that aims to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com For the unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, which is isomeric to the [1,5-c] system, QSAR studies have been successfully applied to predict antimalarial activity and guide the design of more potent analogues. mdpi.com
Application of Machine Learning Algorithms in Activity Prediction
Modern QSAR studies frequently employ machine learning (ML) algorithms to handle complex, non-linear relationships between molecular structure and activity. mdpi.com In a study involving 125 congeners of 1,2,4-triazolo[1,5-a]pyrimidine, several ML algorithms were used to build predictive models for anti-malarial potency (pIC50). mdpi.com
Commonly used algorithms include:
Support Vector Regression (SVR): A powerful algorithm that finds a hyperplane to best fit the data, effective for capturing non-linear relationships. In the aforementioned study, SVR was the best-performing model. mdpi.com
Random Forest Regression (RFR): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the activities of its closest neighbors in the chemical space.
These models are rigorously validated using techniques like cross-validation to ensure their robustness and predictive power. mdpi.com The application of such algorithms allows for the high-throughput virtual screening of compound libraries and the prioritization of candidates for synthesis and testing. researchgate.net
Table 2: Performance of Machine Learning Models in a QSAR Study of Triazolopyrimidine Analogs
| Algorithm | Mean Squared Error (MSE) | R-squared (R²) | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) | Reference |
| kNN | 0.46 | 0.54 | 0.54 | 0.68 | mdpi.com |
| SVR | 0.33 | 0.67 | 0.46 | 0.57 | mdpi.com |
| RFR | 0.43 | 0.58 | 0.51 | 0.66 | mdpi.com |
Selection and Interpretation of Molecular Descriptors
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures numerically. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. researchgate.net The selection of relevant descriptors is a critical step, often achieved through methods like recursive feature elimination. mdpi.com
For triazolopyrimidine analogs, significant descriptors have been identified that relate to the compounds' anti-malarial activity: mdpi.com
slogP: An atom-based calculation of the octanol-water partition coefficient, representing the molecule's hydrophobicity.
vsurf_CW2: A descriptor related to the hydrophilic-lipophilic balance of the molecule.
pmi3: The third principal moment of inertia, which describes the mass distribution and shape of the molecule.
npr1: Normalized principal moment of inertia ratio, another shape descriptor.
vsurf_W2: A descriptor related to the molecule's hydrophilic properties.
The interpretation of these descriptors provides chemical insight. For instance, the significance of slogP and vsurf descriptors highlights the importance of the hydrophobic and hydrophilic properties in determining how the compounds interact with their biological target, which is consistent with findings from binding mode analyses. mdpi.com
Ligand-Based Drug Design Principles
Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. QSAR and pharmacophore modeling are key techniques in this approach.
The development of potent unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-c]pyrimidine derivatives is guided by several ligand-based principles:
Bioisosterism: The unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, an isomer of the [1,5-c] system, is considered a bioisostere of the natural purine (B94841) ring system. nih.govnih.gov This principle allows medicinal chemists to replace the purine core in known active compounds with the triazolopyrimidine scaffold to modulate properties like metabolic stability and target affinity. nih.govmdpi.com
Structure-Activity Relationship (SAR) Analysis: By systematically modifying the substituents at different positions of the triazolopyrimidine core (e.g., the 2, 5, 7, and 8-positions) and observing the effect on biological activity, researchers can build a detailed SAR model. ebi.ac.uknih.govmdpi.com For example, studies have shown that introducing specific ester and amide groups at the 8-position can lead to highly potent and selective A3 adenosine receptor antagonists. ebi.ac.uknih.gov
Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are likely to be active.
These principles, informed by computational models like QSAR, enable the rational design of novel 8-Methoxy- unipd.itebi.ac.ukresearchgate.nettriazolo[1,5-c]pyrimidine analogues with improved therapeutic potential.
Structure Activity Relationship Sar Studies of 8 Methoxy 1 2 3 Triazolo 1,5 C Pyrimidine Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of the researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine core is highly dependent on the nature and position of its substituents. Researchers have systematically introduced various chemical groups at different positions on the bicyclic ring to probe the structural requirements for optimal potency and selectivity.
Systematic modifications around the researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine nucleus have provided significant insights into its SAR. Studies have particularly focused on the C8 and C5 positions of the pyrimidine (B1678525) ring.
In a series of derivatives designed as human A₃ adenosine (B11128) receptor (hA₃AR) antagonists, the C8 position was identified as a key site for modification. nih.gov Introduction of ester and amide functionalities, particularly those with a benzylic character, was explored at this position. This investigation revealed that the C8 position could accommodate a variety of substituents, leading to compounds with high affinity in the low nanomolar range. nih.gov
The C5 position has also been a target for structural variation. A small series of 5-substituted researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidines were designed to complete the SAR analysis for adenosine receptor antagonists. nih.gov While detailed outcomes for these specific C5 modifications were part of a broader study, the investigation underscores the importance of this position in modulating receptor affinity and selectivity.
For the related researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine isomer, extensive research on substitutions at the C2, C5, and C7 positions has been conducted. For instance, in the development of Xanthine Oxidase (XO) inhibitors, three libraries of purine (B94841) analogues based on the researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold were synthesized with various substitutions at the C2 position. nih.gov Another study highlighted that compounds with different chemical substitutions at position 2 and substituted phenyl groups at the 7-amino position of the researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine core showed significant diversity in anti-malarial activity. mdpi.com
In the context of A₃ adenosine receptor antagonists based on the researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine core, arylalkyl groups were extensively studied. nih.gov Specifically, benzylic esters and amides were introduced at the C8 position. The research demonstrated that subtle changes to the aryl ring of the benzyl (B1604629) group, such as the addition of an ethyl group, could fine-tune the binding affinity. The most potent derivative in this series featured a 4-ethylbenzylester at the C8 position, which exhibited a Kᵢ value of 1.21 nM for the hA₃AR. nih.gov
The table below summarizes the binding affinities of selected C8-substituted researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine derivatives at the human A₃ adenosine receptor.
| Compound ID | C8 Substituent | hA₃AR Kᵢ (nM) |
| 1 | 4-Methylbenzylester | 2.53 |
| 2 | 4-Ethylbenzylester | 1.21 |
| 3 | 4-Chlorobenzylamide | 13.7 |
| 4 | 4-Methoxybenzylamide | 10.1 |
For the isomeric researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold, the influence of aryl groups at the C2 position has been well-documented in the development of XO inhibitors. nih.gov A range of substituted phenyl rings were introduced, and it was found that a 4-isopropoxyphenyl group at the C2 position resulted in a compound 23 times more potent than the reference drug, allopurinol. nih.gov In another study on anticancer agents, various hydrophilic heteroaryl groups (piperidinyl, pyrrolidinyl, morpholino) were part of a side-chain at the C2 position, showing that piperidinyl and pyrrolidinyl groups led to better anti-tumor activity than morpholino. mdpi.com
The role of stereochemistry in the biological activity of researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine derivatives is a more nuanced aspect of their SAR. For the specific 8-Methoxy- researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine scaffold, there is limited published research detailing the impact of stereoisomerism on activity. However, studies on related heterocyclic systems suggest that stereochemistry can be a critical determinant of potency. For example, in a review of adenosine A₂A receptor antagonists, the trans-styrene configuration at the C-8 position of a related scaffold was noted to be important for maintaining activity. researchgate.net For the researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine isomer, the introduction of a chiral (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position was required to achieve high potency in a series of anticancer agents, highlighting the importance of a specific stereochemical configuration. acs.org These examples suggest that the 3D arrangement of substituents on future 8-Methoxy- researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine derivatives could be a key factor in modulating their biological profiles.
Bioisosteric Replacements Utilizing theresearchgate.netacs.orgmdpi.comTriazolo[1,5-c]pyrimidine Scaffold
Bioisosterism, the strategy of replacing a functional group in a molecule with another group of similar physical or chemical properties, is a powerful tool in drug design. The triazolopyrimidine scaffold is a versatile heterocycle that has been successfully employed as a bioisostere for several key biological motifs. nih.gov
The researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine ring system is isoelectronic with the naturally occurring purine heterocycle. nih.gov This fundamental electronic and structural similarity has led to its investigation as a purine or adenine (B156593) surrogate in numerous medicinal chemistry programs. mdpi.comnih.gov By mimicking the purine core, these derivatives can interact with biological targets that normally bind adenine or guanine, such as kinases and oxidases. nih.gov
This strategy has been successfully applied to the design of inhibitors for enzymes like Xanthine Oxidase, where the researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold serves as a purine analogue. nih.gov The development of adenosine receptor antagonists based on the researchgate.netacs.orgmdpi.comtriazolo[1,5-c]pyrimidine core also leverages this principle, as the scaffold mimics the endogenous ligand adenosine. nih.govnih.gov
Beyond its role as a purine mimic, the versatile researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine ring has also been proposed as a potential bioisostere for both the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine (B10760008). mdpi.comnih.gov The ability of a heterocycle to act as a carboxylic acid bioisostere is valuable because it can maintain key hydrogen bonding interactions while improving pharmacokinetic properties like membrane permeability and metabolic stability. semanticscholar.org While this application has been described for the researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine isomer, its applicability to the [1,5-c] scaffold remains an area for further investigation. Similarly, the use of the researchgate.netacs.orgmdpi.comtriazolo[1,5-a]pyrimidine scaffold to mimic the N-acetyl lysine fragment has been important in the development of bromodomain inhibitors. nih.gov
Correlation of Structural Features with Specific Biological Targets
The versatility of the nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine scaffold allows for its interaction with a diverse range of biological targets, including G protein-coupled receptors, kinases, and viral enzymes. The nature and position of the substituents on this core structure are critical in determining the affinity and selectivity for these targets.
Adenosine Receptor Affinity and Selectivity (A1, A2A, A3 ARs)
The nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine nucleus is a well-established platform for the development of adenosine receptor antagonists. ebi.ac.uknih.govbohrium.com Modifications at the 8-position, in particular, have been shown to significantly influence affinity and selectivity towards the human A3 adenosine receptor (A3AR). ebi.ac.uknih.govbohrium.com
Research has demonstrated that the introduction of esters and amides, especially those with a benzylic character, at the 8-position can lead to compounds with high affinity for the A3AR. ebi.ac.uknih.gov For instance, a derivative featuring a 4-ethylbenzylester at this position exhibited a Kᵢ value of 1.21 nM for the human A3AR. ebi.ac.uknih.gov Further studies on the broader pyrazolo-triazolo-pyrimidine scaffold have indicated that small alkyl groups at the N⁸ position of the pyrazole (B372694) ring, combined with an N⁵-(4-methoxy)phenylcarbamoyl substitution, yield compounds with the best affinity and selectivity for human A3 adenosine receptors. nih.gov This suggests that the steric bulk at this position is a key determinant of activity, with A3 affinity decreasing as the molecular volume at the N⁸ position increases. nih.gov
Docking studies have revealed that these triazolopyrimidine derivatives likely adopt a binding mode similar to that of the known inverse agonist ZM-241,385 within the A1, A2A, and A3 adenosine receptors. ebi.ac.uknih.gov
Table 1: Adenosine Receptor Affinity of nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine Derivatives
| Compound ID | Modification at 8-position | Target | Kᵢ (nM) |
|---|---|---|---|
| 18 | 4-ethylbenzylester | hA3AR | 1.21 |
Note: Data extracted from a study on modifications at the 8-position to achieve A3 selectivity. ebi.ac.uknih.gov
Cyclin-Dependent Kinase (CDK2) Inhibition
The pyrazolo[4,3-e] nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine scaffold has been identified as a promising core for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which are considered valuable targets in cancer therapy. nih.govnih.govnih.gov This scaffold is viewed as a bioisostere of adenine and can effectively interact with the ATP binding site of kinases. nih.govnih.gov
SAR studies have shown that modifications to this scaffold can lead to potent CDK2 inhibition. For example, a series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anti-proliferative activities, with the most potent compounds also being tested for their ability to inhibit the CDK2/Cyclin A2 enzyme complex. nih.gov One particularly active compound demonstrated a CDK2/cyclin A2 IC₅₀ of 0.061 µM. nih.gov Molecular docking studies confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with the backbone of Leu83. nih.govnih.gov
Table 2: CDK2/Cyclin A2 Inhibitory Activity of Pyrazolo[4,3-e] nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine Derivatives
| Compound ID | Scaffold | IC₅₀ (µM) |
|---|---|---|
| 15 | Pyrazolopyrimidine | 0.061 ± 0.003 |
| 14 | Pyrazolopyrimidine | 0.057 ± 0.003 |
| 13 | Pyrazolopyrimidine | 0.081 ± 0.004 |
Note: Data from studies on pyrazolopyrimidine derivatives as novel CDK2 inhibitors. nih.govnih.gov
Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, HIV-1 RNase H, Influenza A Virus Polymerase, ERK Signaling Pathway)
The versatility of the triazolopyrimidine core is further highlighted by its ability to inhibit a range of enzymes through various structural modifications.
Acetylcholinesterase (AChE): While direct studies on 8-methoxy- nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine as AChE inhibitors are not extensively detailed in the provided context, the broader class of triazolopyrimidine derivatives has been investigated for this activity. researchgate.net These compounds are of interest for the treatment of Alzheimer's disease, where AChE inhibition is a key therapeutic strategy. researchgate.net
HIV-1 RNase H: The related 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been repurposed from anti-influenza research to target the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.govnih.gov Structural exploration of this core led to the identification of catechol derivatives that inhibit RNase H in the low micromolar range without affecting the RT-associated polymerase activity. nih.govnih.gov One such catechol derivative, compound 8, exhibited an IC₅₀ value of 0.84 µM. nih.gov Docking simulations suggest an allosteric binding site for these inhibitors. nih.gov
Influenza A Virus Polymerase: Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide have been developed as disruptors of the protein-protein interaction between the PA and PB1 subunits of the influenza A virus RNA-dependent RNA polymerase. nih.gov A thorough exploration of the cycloheptathiophene-3-carboxamide moiety attached to the triazolopyrimidine core has provided important SAR insights, leading to new compounds that inhibit both PA-PB1 interaction and viral replication in the micromolar range. nih.gov
ERK Signaling Pathway: A series of nih.govebi.ac.uknih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were designed and shown to possess antiproliferative activities against various human cancer cell lines. nih.gov The most active compound, H12, exhibited IC₅₀ values of 9.47 µM, 9.58 µM, and 13.1 µM against MGC-803, HCT-116, and MCF-7 cells, respectively. nih.gov Mechanistic studies revealed that this compound exerts its anticancer effects by suppressing the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT. nih.gov
Table 3: Enzyme Inhibition by Triazolopyrimidine Derivatives
| Compound Class | Target Enzyme/Pathway | Key Structural Features | Representative Activity (IC₅₀) |
|---|---|---|---|
| 1,2,4-triazolo[1,5-a]pyrimidine derivative | HIV-1 RNase H | Catechol moiety | 0.84 µM |
| nih.govebi.ac.uknih.govtriazolo[1,5-a]pyrimidine indole derivative | ERK Signaling Pathway (MGC-803 cells) | Indole moiety | 9.47 µM |
Note: Data compiled from studies on HIV-1 RNase H and ERK signaling pathway inhibitors. nih.govnih.gov
Designing for Tunable Affinity and Selectivity
The collected SAR data underscores the high "tunability" of the nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine scaffold. The affinity and selectivity for a particular biological target can be systematically modulated by strategic chemical modifications.
For adenosine receptors, selectivity for the A3 subtype can be achieved by introducing specific ester or amide groups at the 8-position. ebi.ac.uknih.gov The size and nature of these substituents are critical for optimizing interactions within the receptor's binding pocket. Similarly, for CDK2 inhibition, the pyrazolo[4,3-e] nih.govebi.ac.uknih.govtriazolo[1,5-c]pyrimidine core serves as a foundational structure, with further modifications aimed at enhancing interactions with key residues like Leu83 in the ATP binding site to improve potency. nih.govnih.gov
The design of allosteric inhibitors, as seen with the HIV-1 RNase H inhibitors, presents another avenue for achieving selectivity. nih.gov By targeting sites distinct from the highly conserved active site, it may be possible to develop inhibitors with fewer off-target effects.
In the context of inhibiting protein-protein interactions, such as the PA-PB1 interface of the influenza polymerase, the design strategy involves creating molecules that can effectively occupy the binding pockets on the surface of the proteins, often requiring larger and more complex substituent groups on the triazolopyrimidine core. nih.gov
Medicinal and Agrochemical Applications of The 1 2 3 Triazolo 1,5 C Pyrimidine Scaffold
Role as a Privileged Scaffold in Drug Discovery
The triazolopyrimidine scaffold, in its various isomeric forms, has been a focal point in drug discovery due to its wide spectrum of biological activities. ekb.egresearchgate.net The smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine variant, in particular, has been identified as a promising platform for developing selective antagonists for targets such as adenosine (B11128) receptors. nih.gov The versatility of this scaffold allows for substitutions at various positions, with the 8-position being a key site for modification to enhance potency and selectivity for specific biological targets. nih.gov This structural flexibility has enabled the development of compounds with potential applications across several therapeutic areas. escholarship.org
The smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold, a close structural relative, is well-recognized for its antitumor properties. researchgate.net Derivatives of this class have been shown to exert cytotoxic effects against various human cancer cell lines. scispace.comnih.gov For instance, certain derivatives have demonstrated profound cytotoxic effects against human hepatocarcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. scispace.com The antiproliferative activity is often linked to the inhibition of key cellular targets like tubulin or various kinases. researchgate.netnih.gov
While direct studies on 8-Methoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine are limited, preliminary research on closely related compounds, such as 5,8-Dimethoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidin-2-amine, suggests potential antitumor properties, marking it as a candidate for further pharmacological investigation. smolecule.com Research into other substituted triazolopyrimidines has identified compounds with significant activity against cell lines like HT-1080 (fibrosarcoma) and Bel-7402 (liver cancer). nih.govmdpi.com
| Compound Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 7,8-dihydro-6H-cyclopenta[e] smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine | HepG2 (Liver) | 14.75 µg/mL | scispace.com |
| 7,8-dihydro-6H-cyclopenta[e] smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 13.50 µg/mL | scispace.com |
| 6,7,8,9,10,11-hexahydrocycloocta[e] smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine | HepG2 (Liver) | 12.13 µg/mL | scispace.com |
| 6,7,8,9,10,11-hexahydrocycloocta[e] smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 14.25 µg/mL | scispace.com |
| smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivative (H12) | MGC-803 (Gastric) | 9.47 µM | nih.gov |
| smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivative (H12) | HCT-116 (Colon) | 9.58 µM | nih.gov |
Derivatives of the smolecule.comnih.govnih.govtriazolopyrimidine scaffold have demonstrated significant potential as both antimicrobial and antifungal agents. researchgate.net Studies on new derivatives of smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidines have shown promising in vitro activity against various bacterial and fungal strains, with some compounds exhibiting results comparable to reference drugs like ampicillin (B1664943) and fluconazole. nih.gov The structural motif is a key component in a variety of compounds synthesized to combat microbial infections. ujmm.org.ua
Specifically, 5,8-Dimethoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidin-2-amine, a close analog of the subject compound, has been studied for its potential as an antimicrobial agent with promising results against several bacterial strains. smolecule.com Furthermore, newly synthesized series of 1,2-dihydro- smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidines have shown promising antibacterial activity against multidrug-resistant (MDR) clinical isolates. rsc.org In the realm of antifungal research, novel smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their activity against plant pathogenic fungi like Rhizoctonia solani, with some compounds showing high efficacy. nih.gov
| Compound Class | Target Organism Type | Key Findings | Reference |
|---|---|---|---|
| smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives | Gram-Positive & Gram-Negative Bacteria, Fungi | Activity comparable to ampicillin and fluconazole. | nih.gov |
| 5,8-Dimethoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidin-2-amine | Various bacterial strains | Exhibits significant biological activity. | smolecule.com |
| 1,2-dihydro- smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidines | Multidrug-Resistant (MDR) Bacteria | Showed better MIC values than cephalothin (B1668815) and chloramphenicol. | rsc.org |
| smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives bearing 1,3,4-oxadiazole | Rhizoctonia solani (Fungus) | Compound 9j showed high activity with EC50 of 3.34 µg/mL. | nih.gov |
The triazolopyrimidine scaffold is a recognized pharmacophore in the development of antiviral agents. ekb.eg Its structural resemblance to purine (B94841) nucleobases allows derivatives to interfere with viral replication processes. nih.gov For instance, a series of smolecule.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were investigated as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. nih.govresearchgate.net These studies identified compounds that could inhibit RNase H in the low micromolar range. nih.gov Other research has focused on developing triazolopyrimidine derivatives against the influenza virus by targeting the viral RNA polymerase. researchgate.net While much of the specific research has been on the [1,5-a] isomer, the general potential of the fused triazolopyrimidine ring system as a source of antiviral compounds is well-established. researchgate.netnih.gov
The smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold has emerged as a particularly promising platform for developing antagonists of adenosine receptors, which are key targets in neurodegenerative disorders like Parkinson's disease. nih.gov The A2A adenosine receptor, found primarily in the striatum, is a crucial target for non-dopaminergic treatment of Parkinson's disease. nih.gov
Research has focused on synthesizing derivatives of smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine to achieve high affinity and selectivity for the human A3 and A2A adenosine receptor subtypes. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at the 8-position of the scaffold—the very position of the methoxy (B1213986) group in the subject compound—are critical for tuning receptor affinity and selectivity. For example, introducing benzylester and benzylamide groups at this position has led to compounds with affinity for the human A3 adenosine receptor in the low nanomolar range. nih.gov
| Compound | Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine with 4-ethylbenzylester at position 8 (Compound 18) | Human A3 Adenosine Receptor | 1.21 nM | nih.gov |
| SCH 442416 analogue (Compound 4) | Human A2A Adenosine Receptor | 1.7 nM | nih.gov |
| SCH 442416 analogue (Compound 5) | Human A2A Adenosine Receptor | 1.4 nM | nih.gov |
| SCH 442416 analogue (Compound 10) | Human A2A Adenosine Receptor | 1.0 nM | nih.gov |
These findings underscore the potential of 8-Methoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine as a basis for designing novel neurotherapeutic agents, leveraging the established importance of the 8-position substituent for potent and selective adenosine receptor antagonism.
The 1,2,4-triazole (B32235) ring and its fused derivatives are integral to many compounds investigated for anti-inflammatory properties. nih.gov Research in this area has led to the synthesis of hybrid molecules designed to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.govacs.org A series of diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids were synthesized and showed potent COX-2 inhibition and selectivity. acs.org While this research pertains to a different isomer, it highlights the general applicability of the triazolopyrimidine core in designing anti-inflammatory agents. The development of selective COX-2 inhibitors is a significant goal in medicinal chemistry to create anti-inflammatory drugs with improved safety profiles. acs.org
Applications in Agrochemicals
Beyond medicine, the smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold plays a crucial role in the agrochemical industry. Derivatives of 8-Methoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine are vital intermediates in the synthesis of modern herbicides. Specifically, 2-Amino-5,8-dimethoxy- smolecule.comnih.govnih.govtriazolo[1,5-c]pyrimidine is a key intermediate for Penoxsulam. smolecule.comchemicalbook.com Penoxsulam is a highly effective herbicide used to control a wide range of grasses, sedges, and broadleaf weeds in rice cultivation. chemicalbook.com Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for plant growth. smolecule.com The structural motif provided by the triazolopyrimidine core is integral to this herbicidal activity. smolecule.com
Development of Herbicidal Compounds
Research into nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine-2-sulfonamides has led to the discovery of highly active herbicidal compounds. A key patent in this area discloses a series of alkoxy-substituted derivatives with significant pre- and post-emergence herbicidal activity. google.com These compounds are designed with an alkoxy group on the pyrimidine (B1678525) ring and electron-withdrawing substituents on the aniline (B41778) ring of the sulfonamide moiety. google.com The presence of a methoxy group, as in the case of 8-Methoxy- nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine derivatives, is a feature seen in some commercial herbicides, valued for facilitating more rapid degradation in the soil.
The general structure of these herbicidally active compounds is characterized by the nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine core linked to a sulfonamide group. The specific substitutions on both the heterocyclic ring and the phenyl ring of the sulfonamide play a critical role in determining the herbicidal efficacy and crop selectivity.
Below is a table of representative 8-substituted- nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine-2-sulfonyl chloride intermediates that are precursors to herbicidal sulfonamides, as described in the patent literature. google.com
| Compound Name | Molecular Formula | Physical State | Melting Point (°C) |
| 8-Chloro-2-chlorosulfonyl-5-methoxy- nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine | C7H4Cl2N4O3S | White powder | 122-124 |
| 7-Chloro-2-chlorosulfonyl-5,8-dimethoxy- nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine | C8H6Cl2N4O4S | Buff powder | 132-133 |
These intermediates are then reacted with substituted anilines to produce the final herbicidal compounds. The herbicidal activity of these derivatives is typically evaluated against a range of both monocotyledonous and dicotyledonous weeds.
Potential for Theranostic Agents and Drug Delivery Systems
The application of the nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine scaffold in the realm of theranostics and drug delivery is an emerging area with considerable potential, though less explored than its agrochemical applications. Theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous monitoring of disease and targeted treatment. Nitrogen-containing heterocycles, in general, are of great interest in this field due to their diverse biological activities and their ability to be functionalized for imaging and drug conjugation. openmedicinalchemistryjournal.com
While specific studies on 8-Methoxy- nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine for theranostic purposes are limited, the broader class of pyrimidine derivatives has been investigated for roles in drug delivery. jddtonline.info The structural versatility of the pyrimidine core allows for the attachment of various functional groups, which can be used to modulate solubility, bioavailability, and targeting of drug molecules. The development of fluorescently labeled heterocyclic compounds, for instance, is a key area in bioanalytical applications, including in vivo imaging and diagnostics. researchgate.net
The potential for nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine derivatives in these advanced applications can be inferred from the properties of related nitrogen-containing heterocyclic systems. Their ability to serve as a stable scaffold for the attachment of imaging agents (e.g., fluorophores) and therapeutic moieties could be explored. Furthermore, the metal-chelating properties of this scaffold, discussed in the following section, could also be harnessed for the development of radiopharmaceutical agents for both imaging and therapy.
Metal-Chelating Properties and Biological Relevance
The nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine scaffold, like its [1,5-a] isomer, possesses significant metal-chelating capabilities due to the presence of multiple nitrogen atoms. These nitrogen atoms can act as donor sites for coordination with a variety of metal ions, leading to the formation of stable metal complexes. mdpi.com The study of these metal complexes is a vibrant area of research, as the coordination of a metal ion to a biologically active ligand can significantly alter its physicochemical properties and biological activity. nih.gov
The interaction of metal ions with triazolopyrimidine derivatives has been shown to have applications in the development of novel therapeutic agents. For example, ruthenium(III) complexes of triazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. nih.gov These complexes have demonstrated cytotoxic activity against various cancer cell lines, and their mechanism of action is thought to involve the intracellular generation of reactive oxygen species, leading to apoptosis. nih.gov
Copper(II) complexes of substituted nih.govnih.govjddtonline.infotriazolo[1,5-a]pyrimidines have also been extensively studied and have shown a range of biological activities, including antimicrobial and antiproliferative effects. nih.gov The chelation of the copper ion can enhance the biological activity of the parent ligand.
While the majority of research has focused on the [1,5-a] isomer, the fundamental chelating ability is expected to be present in the [1,5-c] scaffold as well. The biological relevance of such metal complexes is significant, as they offer a pathway to new therapeutic agents with novel mechanisms of action. The synergy between the triazolopyrimidine ligand and the coordinated metal ion can lead to enhanced efficacy and potentially overcome resistance mechanisms associated with purely organic drugs. mdpi.com
Below is a table summarizing some of the studied metal complexes of triazolopyrimidine derivatives and their observed biological activities.
| Ligand | Metal Ion | Resulting Complex | Observed Biological Activity |
| 5,7-Diphenyl-1,2,4-triazolo[1,5-a]pyrimidine | Ruthenium(III) | [RuCl3(dptp)2(H2O)] | High cytotoxic activity against MCF-7 and HeLa cancer cells |
| 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine | Copper(II) | Cu(bpy)(dmtp)2(OH2)2·dmtp | Antimicrobial and antiproliferative effects |
The exploration of metal complexes of 8-Methoxy- nih.govnih.govjddtonline.infotriazolo[1,5-c]pyrimidine and its derivatives could therefore be a promising avenue for the development of new metallodrugs.
Advanced Mechanistic Studies in Triazolo 1,5 C Pyrimidine Chemistry
Investigation of Rearrangement Mechanisms (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-documented isomerization in heterocyclic chemistry, particularly for triazole-containing fused rings. beilstein-journals.orgbenthamscience.com This rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom, leading to a more thermodynamically stable isomer. In the context of the beilstein-journals.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidine system, the Dimroth rearrangement typically involves the conversion of the isomeric beilstein-journals.orgnih.govbenthamscience.comtriazolo[4,3-c]pyrimidine.
The generally accepted mechanism for the Dimroth rearrangement in this class of compounds proceeds through a series of steps initiated by either acid or base catalysis. nih.govresearchgate.net While specific studies focusing solely on the 8-methoxy derivative are not extensively detailed in the reviewed literature, a plausible mechanism can be extrapolated from studies on analogous compounds.
The key steps of the proposed Dimroth rearrangement are outlined below:
Protonation/Deprotonation: Under acidic conditions, the reaction is initiated by protonation, typically at a nitrogen atom in the pyrimidine (B1678525) ring. Conversely, in a basic medium, a proton may be abstracted. nih.gov
Ring Opening: Following the initial protonation or deprotonation, the pyrimidine ring undergoes cleavage. This step is often the rate-determining step and leads to a more flexible, open-chain intermediate. rsc.org
Tautomerization and Bond Rotation: The open-chain intermediate can then undergo tautomerization and rotation around its single bonds, allowing for the reorientation of the substituent groups.
Ring Closure: Subsequent intramolecular cyclization occurs to form the new, rearranged heterocyclic system.
Deprotonation/Protonation: The final step involves the loss or gain of a proton to yield the thermodynamically more stable 8-Methoxy- beilstein-journals.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidine. nih.gov
The driving force for this rearrangement is the formation of the thermodynamically more stable [1,5-c] isomer. benthamscience.com The presence of the 8-methoxy group, an electron-donating substituent, on the pyrimidine ring is expected to influence the electron density of the heterocyclic system and thereby affect the kinetics of the rearrangement. However, detailed kinetic and computational studies specifically on the 8-methoxy derivative would be necessary to quantify this influence.
Detailed Analysis of Reaction Pathways (e.g., ANRORC-type Mechanisms)
Beyond the classical Dimroth rearrangement, the synthesis and transformation of beilstein-journals.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidines can also involve other complex reaction pathways. One such pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This type of mechanism is distinct from the Dimroth rearrangement and is characterized by the initial addition of a nucleophile to the heterocyclic ring, leading to its opening and subsequent recyclization to form a new ring system, often with the incorporation of atoms from the nucleophile.
While the ANRORC mechanism is a known pathway in the chemistry of nitrogen-containing heterocycles, specific studies detailing an ANRORC-type mechanism for the synthesis or transformation of 8-Methoxy- beilstein-journals.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidine are not prominently featured in the available literature. Investigations into the reactions of this compound with strong nucleophiles would be required to determine if and under what conditions an ANRORC pathway might be operative. Such studies would involve careful product analysis and isotopic labeling experiments to trace the fate of the atoms involved.
Understanding Intermediates and Transition States in Synthesis
In the context of the Dimroth rearrangement, key intermediates would include the protonated or deprotonated initial species, the open-chain tautomers, and the intermediate formed just before the final ring closure. Spectroscopic techniques such as in-situ NMR and FT-IR, coupled with computational modeling, could provide valuable insights into the structures and energies of these intermediates.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for mapping the potential energy surface of a reaction. Such calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. For the synthesis of 8-Methoxy- beilstein-journals.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidine, DFT calculations could elucidate the following:
The preferred sites of protonation or nucleophilic attack.
The energy barriers for the ring-opening and ring-closing steps.
The relative stabilities of various possible intermediates and isomeric products.
The geometry of the transition states, providing a detailed picture of the bond-making and bond-breaking processes.
While general computational studies on triazolopyrimidine systems have been reported, specific and detailed computational analyses of the transition states and intermediates involved in the synthesis of the 8-methoxy derivative are areas ripe for further investigation.
Below is a table summarizing the types of intermediates and transition states that would be of interest in the mechanistic study of 8-Methoxy- beilstein-journals.orgnih.govbenthamscience.comtriazolo[1,5-c]pyrimidine synthesis.
| Species | Description | Method of Investigation |
| Protonated/Deprotonated Reactant | The initial species formed upon interaction with an acid or base catalyst. | Spectroscopic methods (NMR, UV-Vis), Computational modeling. |
| Open-Chain Intermediate | A flexible, non-cyclic species formed after the cleavage of the pyrimidine ring. | Trapping experiments, Spectroscopic analysis (if stable enough), Computational modeling. |
| Transition State 1 (Ring Opening) | The highest energy point along the reaction coordinate for the ring-opening step. | Computational modeling (DFT, ab initio methods). |
| Tautomeric Intermediates | Isomeric forms of the open-chain intermediate that differ in the position of a proton and a double bond. | Computational modeling, Isotope labeling studies. |
| Transition State 2 (Ring Closure) | The highest energy point along the reaction coordinate for the intramolecular cyclization. | Computational modeling (DFT, ab initio methods). |
| Final Product Complex | The rearranged product, potentially complexed with the catalyst or solvent molecules. | X-ray crystallography, Spectroscopic methods (NMR, MS). |
Future Perspectives and Research Directions for 8 Methoxy 1 2 3 Triazolo 1,5 C Pyrimidine
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and increase yields for the synthesis of triazolopyrimidine derivatives. mdpi.com
Ultrasound Irradiation: Sonochemical methods can promote reactions, leading to faster and more efficient synthesis under milder conditions. researchgate.net
Catalyst-Free and Additive-Free Reactions: The development of synthetic protocols that eliminate the need for metal catalysts or other additives is a key goal of sustainable chemistry. mdpi.com
Green Solvents and Catalysts: The use of water as a solvent and natural catalysts, such as lemon juice, has been shown to be effective for the synthesis of related triazolopyrimidine compounds and represents a promising avenue for future research. rsc.orgresearchgate.net
One-Pot, Multi-Component Reactions: Designing synthetic strategies where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Triazolopyrimidines
| Feature | Conventional Methods | Sustainable Approaches |
| Energy Source | Thermal heating | Microwaves, Ultrasound |
| Solvents | Often hazardous organic solvents | Water, solvent-free conditions |
| Catalysts | May require metal catalysts | Natural catalysts (e.g., lemon juice), catalyst-free |
| Reaction Time | Often longer | Significantly shorter |
| Waste Generation | Higher | Lower |
| Efficiency | Variable | Often higher yields and easier workup |
Deepening Mechanistic Understanding through Advanced Computational Techniques
Advanced computational chemistry will be instrumental in elucidating the structure-property relationships and mechanisms of action of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine and its derivatives. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into the molecular geometry, vibrational properties, electronic structure, and reactivity of these compounds. jchemrev.comjchemrev.comresearchgate.netahievran.edu.tr
Future computational studies could focus on:
Molecular Docking Simulations: To predict and analyze the binding interactions of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives with various biological targets, such as enzymes and receptors. nih.govnih.gov This can help in understanding their mechanism of action and in the rational design of more potent analogs.
Quantum Chemical Calculations: To investigate the electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding charge transfer within the molecule and its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of triazolopyrimidine derivatives with their biological activities. mdpi.com This can aid in the design of new compounds with enhanced potency and selectivity.
Targeted Design of Highly Selective and Potent Derivatives based on SAR Insights
Building upon existing and future Structure-Activity Relationship (SAR) studies, the targeted design of novel derivatives of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine holds significant promise. SAR studies on related triazolopyrimidine scaffolds have already provided valuable information on how modifications at different positions of the ring system influence biological activity. nih.govmdpi.comacs.org
Future research in this area should involve:
Systematic Modification of Substituents: A systematic exploration of different functional groups at various positions of the triazolopyrimidine core, particularly at the 2, 5, and 7-positions, is warranted.
Investigation of Substituent Effects at the 8-Position: Given that the parent compound has a methoxy (B1213986) group at the 8-position, a detailed investigation into how varying this substituent affects activity and selectivity for different biological targets is a logical next step. Studies on related compounds have shown that modifications at this position can significantly impact affinity for targets like the A3 adenosine (B11128) receptor. nih.gov
Bioisosteric Replacement: Employing bioisosteric replacement strategies to modulate the physicochemical and pharmacokinetic properties of the lead compound could lead to derivatives with improved efficacy and drug-likeness.
Table 2: Key Positions for Substitution on the acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine Scaffold and Their Potential Impact
| Position of Substitution | Potential Impact on Biological Activity |
| 2-Position | Can significantly influence anticancer and herbicidal activity. |
| 5-Position | Modifications can affect anticancer potency. |
| 7-Position | Substituents at this position are crucial for anticancer activity. |
| 8-Position | Can modulate selectivity and affinity for specific receptors (e.g., adenosine receptors). nih.gov |
Expansion into New Therapeutic Areas and Agrochemical Applications
The acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold is a versatile platform with demonstrated potential in both medicine and agriculture. researchgate.net Future research should aim to broaden the scope of applications for 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine.
Therapeutic Areas:
Anticancer: Derivatives of the isomeric acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine have shown potent anti-tumor activities. mdpi.com Exploring the anticancer potential of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine and its derivatives is a promising avenue. mdpi.comrsc.org
Antiviral: The triazolopyrimidine scaffold has been investigated for its antiviral properties, including against HIV. nih.gov
Antifungal: Some triazolopyrimidine herbicides have shown potent inhibition of fungal enzymes, suggesting their potential as antifungal drug leads. nih.gov
Anti-inflammatory and Neurodegenerative Diseases: The broader class of triazolopyrimidines has been explored for these conditions. researchgate.net
Agrochemical Applications:
Herbicides: A closely related compound, 5,8-Dimethoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidin-2-amine, is a key intermediate in the synthesis of the herbicide penoxsulam. smolecule.com This highlights the potential of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives as a new generation of herbicides, possibly effective against resistant weeds. acs.orgnih.govresearchgate.net The mechanism of action for this class of herbicides is often the inhibition of the enzyme acetolactate synthase (ALS). mdpi.comdoi.org
Fungicides: The potential antifungal activity also suggests possible applications as agricultural fungicides. researchgate.net
Development of Next-Generation Molecular Probes and Biological Tools
The unique chemical structure of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine makes it an attractive candidate for the development of molecular probes and biological tools to investigate complex biological processes.
Future directions in this area include:
Photoaffinity Labeling Probes: The synthesis of derivatives equipped with photoreactive groups could enable the identification and characterization of their biological targets through photoaffinity labeling studies. A similar approach has been successfully used with an anti-trypanosomal acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidine probe. nih.gov
Fluorescent Probes: The incorporation of fluorophores into the 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine scaffold could lead to the development of fluorescent probes for imaging and tracking biological molecules and processes in living cells.
Chemical Probes for Pathway Elucidation: Derivatives of 8-Methoxy- acs.orgnih.govnih.govtriazolo[1,5-c]pyrimidine could be utilized in assays to explore and elucidate biological pathways. smolecule.com
Q & A
Basic: What are the common synthetic routes for 8-Methoxy-[1,2,4]triazolo[1,5-c]pyrimidine?
Answer:
The synthesis typically involves multi-component reactions using heterocyclic building blocks. A validated approach employs 5-amino-1,2,4-triazole as a precursor, reacting with aldehydes and β-keto esters under fusion conditions with catalytic dimethylformamide (DMF) to form the triazolo-pyrimidine core . Modifications at the 8-position (e.g., methoxy groups) are introduced via nucleophilic substitution or ester hydrolysis. For example, ethyl carboxylate intermediates can be hydrolyzed to carboxylic acids using LiOH in ethanol/water mixtures, followed by functionalization . Alternative routes involve cyclocondensation of hydrazine derivatives with pyrimidine precursors in solvents like ethylene glycol monomethyl ether (EGME) .
Advanced: How can researchers optimize synthesis to improve yields and purity?
Answer:
Optimization strategies include:
- Solvent selection : Methanol recrystallization improves crystallinity and purity, as demonstrated for related pyrazolo-triazolo-pyrimidines .
- Catalytic additives : DMF enhances reaction efficiency in fusion-based syntheses by stabilizing intermediates .
- Byproduct management : Chromatographic separation or fractional crystallization (e.g., isolating byproduct ethyl 5-ethoxy-2-furyltriazolopyrimidine-8-carboxylate from reaction mixtures) ensures purity .
- Temperature control : Sealed-tube reactions at 120°C minimize decomposition in amine substitution steps .
Basic: What spectroscopic techniques characterize 8-Methoxy-triazolo-pyrimidine derivatives?
Answer:
- NMR spectroscopy : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in δ 6.5–8.8 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 350.1 for furan-substituted analogs) .
- X-ray crystallography : Resolves bond angles (e.g., C–N–N angles ~113.5°) and hydrogen-bonding networks (e.g., O–H⋯N motifs with graph-set notation) .
Advanced: How does X-ray crystallography resolve structural ambiguities in triazolo-pyrimidines?
Answer:
Crystallography clarifies:
- Tautomerism : Distinguishes between N1- and N2-protonated forms via electron density maps .
- Hydrogen bonding : Identifies dimeric structures stabilized by O–H⋯N interactions (e.g., methanol disolvates forming 3D networks) .
- Conformational analysis : Quantifies dihedral angles (e.g., 5-membered ring puckering) affecting receptor binding .
Basic: What in vitro assays evaluate biological activity of 8-Methoxy-triazolo-pyrimidines?
Answer:
- Adenosine receptor binding : Radioligand displacement assays (e.g., competition with -DPCPX for A/A subtypes) .
- Antimicrobial testing : Broth microdilution against Enterococcus spp. (MIC values) .
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms .
Advanced: How do structural modifications at the 8-position affect adenosine receptor antagonism?
Answer:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance A selectivity by altering π-π stacking with Phe168 in the receptor pocket .
- Methoxy vs. ester groups : Methoxy derivatives show reduced off-target effects compared to carboxylate esters, as seen in SAR studies of compounds 3–43 .
- Computational modeling : DFT calculations predict substituent effects on HOMO-LUMO gaps, correlating with binding affinity .
Advanced: How can researchers address discrepancies in biological activity data?
Answer:
- Receptor subtype selectivity : Test compounds across all four adenosine subtypes (A, A, A, A) to identify off-target interactions .
- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted amines) may skew assay results .
- Assay standardization : Control buffer pH (7.4) and temperature (25°C) to minimize variability in IC measurements .
Advanced: What computational methods predict the reactivity of 8-Methoxy-triazolo-pyrimidines?
Answer:
- DFT calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Molecular docking : Simulate binding poses with adenosine receptors using AutoDock Vina (e.g., docking scores correlate with experimental K values) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
